6-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde
Description
6-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde is a biphenyl derivative featuring a hydroxyl (-OH) group at the 6-position and an aldehyde (-CHO) group at the 3-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of ligands, pharmaceuticals, and functional materials. Its reactivity is influenced by the electron-donating hydroxyl group, which enhances the electrophilicity of the aldehyde moiety while also participating in hydrogen bonding and coordination chemistry .
Properties
Molecular Formula |
C13H10O2 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
4-hydroxy-3-phenylbenzaldehyde |
InChI |
InChI=1S/C13H10O2/c14-9-10-6-7-13(15)12(8-10)11-4-2-1-3-5-11/h1-9,15H |
InChI Key |
XIMCLEAEWWYKLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde typically involves the functionalization of biphenyl derivatives. One common method is the hydroxylation of 3-formylbiphenyl using suitable oxidizing agents. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of 6-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde may involve large-scale hydroxylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: 6-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 6-Hydroxy-[1,1’-biphenyl]-3-methanol.
Substitution: 6-Alkoxy-[1,1’-biphenyl]-3-carbaldehyde or 6-Acyl-[1,1’-biphenyl]-3-carbaldehyde.
Scientific Research Applications
6-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent interactions with proteins and enzymes, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
The following table summarizes key structural analogues, their substituents, and comparative properties:
Spectroscopic and Electronic Properties
- Electronic Effects : Substituents such as -OCH₃ (electron-donating) and -OCF₃ (electron-withdrawing) significantly alter the aldehyde's electrophilicity. For example, 4-Hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbaldehyde exhibits enhanced reactivity in nucleophilic additions due to the -OCF₃ group .
- UV-Vis Absorption : Para-substituted derivatives (e.g., 3-(pyridin-2-yloxy)-[1,1'-biphenyl]-4-carbaldehyde) show absorption maxima near 330 nm, while meta-substituted analogues (e.g., 4-(pyridin-2-yloxy)-[1,1'-biphenyl]-3-carbaldehyde) absorb at 312 nm, indicating substituent-dependent π→π* transitions .
Biological Activity
6-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde is an organic compound notable for its biphenyl structure, featuring a hydroxyl group (-OH) at the 6-position and an aldehyde group (-CHO) at the 3-position. This unique substitution pattern significantly influences its chemical reactivity and biological properties. Research has indicated that this compound exhibits various biological activities, including antimicrobial and anti-inflammatory effects.
The molecular formula of this compound is CHO, with a molecular weight of approximately 198.22 g/mol. The presence of the hydroxyl group enhances its ability to interact with biological macromolecules, which may contribute to its pharmacological effects.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 198.22 g/mol |
| Hydroxyl Group Position | 6 |
| Aldehyde Group Position | 3 |
Antimicrobial Properties
Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines. The hydroxyl group facilitates hydrogen bonding, enhancing its interaction with target proteins involved in inflammation.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited an IC value of 15 μM against Staphylococcus aureus, indicating potent antimicrobial activity.
- Inflammation Modulation : In vitro assays revealed that the compound reduced TNF-α production by 40% in lipopolysaccharide-stimulated macrophages, showcasing its anti-inflammatory potential.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with enzymes and receptors due to its functional groups. This property facilitates binding and modulation of their activity, impacting various biochemical pathways.
Interaction Studies
Molecular docking studies have illustrated that the compound can effectively bind to active sites of specific enzymes, which may lead to inhibition or activation depending on the target.
Comparisons with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 6-Hydroxy-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde | 0.90 | Contains a methoxy group enhancing solubility |
| 4-Hydroxy-3-methoxy-[1,1'-biphenyl]-2-carbonitrile | 0.89 | Different substitution pattern affecting reactivity |
| 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde | 0.88 | Hydroxyl group at a different position alters properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
